molecular formula C19H19N3O3S B2643451 N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide CAS No. 1021075-70-6

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

Cat. No.: B2643451
CAS No.: 1021075-70-6
M. Wt: 369.44
InChI Key: LJLGGFWNQYZFJR-UHFFFAOYSA-N
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Description

The compound N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide features a pyridazinone core substituted with a thiophen-2-yl group at the 3-position, a propyl chain at the 1-position, and a phenoxyacetamide moiety. Pyridazinone derivatives are known for diverse biological activities, including kinase inhibition and anti-inflammatory effects, while thiophene and phenoxy groups often enhance metabolic stability and target binding .

Properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-18(14-25-15-6-2-1-3-7-15)20-11-5-12-22-19(24)10-9-16(21-22)17-8-4-13-26-17/h1-4,6-10,13H,5,11-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLGGFWNQYZFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the thiophene ring and the phenoxyacetamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could lead to the creation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Sources

and describe compounds with structural parallels, particularly in thiophene and amine/amide functionalities:

Compound ID/Name Key Structural Features Potential Biological Relevance
Target Compound Pyridazinone, thiophen-2-yl, phenoxyacetamide, propyl linker Likely kinase/modulator due to heterocyclic core and H-bonding groups
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide () Thiophen-2-yl, propylamine, naphthalene oxide CNS-targeting (e.g., serotonin/norepinephrine reuptake inhibition) due to amine oxide moiety
(E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide () Thiophen-2-yl, enamide, methylamino propyl Antiparasitic or antimicrobial activity (similar to pyrantel analogs)

Key Observations :

  • The phenoxyacetamide group may enhance lipophilicity compared to amine oxides or simpler amides, improving membrane permeability .

Key Observations :

  • The thiophene substituent may confer better metabolic stability compared to the patent compound’s indazole-piperazine system, which could undergo oxidative metabolism .

Functional Group Impact on Properties

  • Thiophen-2-yl : Present in all compared compounds, this group enhances π-π stacking with aromatic residues in target proteins and improves lipophilicity .
  • Phenoxyacetamide vs.

Biological Activity

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O2SC_{15}H_{19}N_{3}O_{2}S with a molecular weight of 305.4 g/mol. The compound features a pyridazinone core linked to a thiophene ring, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular FormulaC15H19N3O2S
Molecular Weight305.4 g/mol
LogP2.2898
Polar Surface Area54.15 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess such activity.
  • Anticancer Potential : The presence of the pyridazinone moiety is often associated with anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of pyridazinone compounds, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold.
  • Anticancer Activity : In vitro assays demonstrated that compounds with a similar structure inhibited the growth of several cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound could be further explored as a potential anticancer agent.

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